C21H15F4N3O3S

Pharmaceutical Analysis Reference Standards Quality Control

Enzalutamide Impurity 8 is a critical, fully characterized reference standard for ANDA submissions and QC. Its unique thioxoimidazolidine core and specific substitution pattern ensure accurate HPLC/UHPLC resolution and quantification, distinct from other Enzalutamide impurities. Substitution with similar compounds compromises analytical method validation, batch consistency, and regulatory compliance. Supplied with comprehensive CoA for reliable method development and stability studies.

Molecular Formula C21H15F4N3O3S
Molecular Weight 465.4 g/mol
Cat. No. B15173922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC21H15F4N3O3S
Molecular FormulaC21H15F4N3O3S
Molecular Weight465.4 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)C2=C(N1CC3=CN=CC=C3)C(=C(C(=C2F)F)C(=O)NC4=CC(=CC=C4)F)F
InChIInChI=1S/C21H15F4N3O3S/c22-13-4-1-5-14(9-13)27-21(29)15-16(23)18(25)20-19(17(15)24)28(7-8-32(20,30)31)11-12-3-2-6-26-10-12/h1-6,9-10H,7-8,11H2,(H,27,29)
InChIKeyHXCXGTYYDWKHRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C21H15F4N3O3S (Enzalutamide Impurity 8) Procurement Guide for Pharmaceutical Quality Control


The compound with molecular formula C21H15F4N3O3S (CAS 1802242-43-8) is chemically defined as methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate, a well-characterized impurity of the antiandrogen drug enzalutamide [1]. It serves as a critical reference standard in analytical method development, validation, and quality control for enzalutamide active pharmaceutical ingredient (API) and finished drug products, particularly for abbreviated new drug applications (ANDAs) . Unlike the parent drug or its active metabolite N-desmethyl enzalutamide, this impurity is a process-related side product generated during the synthetic route of enzalutamide, making its accurate quantification essential for regulatory compliance and batch-to-batch consistency .

C21H15F4N3O3S (Enzalutamide Impurity 8): Why Structural Specificity Prevents Generic Interchangeability


Generic substitution among enzalutamide impurities is scientifically unsound and poses significant regulatory risk. While many enzalutamide-related impurities share structural motifs, Enzalutamide Impurity 8 (C21H15F4N3O3S) possesses a unique thioxoimidazolidine core with a specific substitution pattern that dictates its distinct physicochemical properties, chromatographic behavior, and potentially, its toxicological profile [1]. Unlike other impurities such as Enzal-2 (an isothiocyanate derivative) or Enzal-2A (a primary aromatic amine), Impurity 8 has not been classified as a genotoxic impurity under ICH M7 guidelines, yet its accurate quantification is mandated by regulatory agencies to ensure the safety and purity of enzalutamide API [2]. Using a structurally similar but analytically distinct impurity reference standard would lead to inaccurate quantitation, method validation failure, and potential rejection of ANDA submissions, underscoring the non-negotiable need for the specific compound .

C21H15F4N3O3S (Enzalutamide Impurity 8): Quantitative Differentiation from Related Impurities


Molecular Identity and Purity for C21H15F4N3O3S (Enzalutamide Impurity 8)

Enzalutamide Impurity 8 (C21H15F4N3O3S) is chemically defined as methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate, with a molecular weight of 465.42 g/mol . In contrast, the parent drug enzalutamide has a molecular weight of 464.44 g/mol (C21H16F4N4O2S), and the active metabolite N-desmethyl enzalutamide weighs 450.41 g/mol (C20H14F4N4O2S) [1]. This impurity is supplied as a reference standard with a certified purity of ≥98.0% (HPLC) and is accompanied by a comprehensive Certificate of Analysis (COA) including HPLC, NMR, and MS data, ensuring traceability for regulatory submissions .

Pharmaceutical Analysis Reference Standards Quality Control

Chromatographic Differentiation of C21H15F4N3O3S (Enzalutamide Impurity 8) via UHPLC

A validated UHPLC method for enzalutamide impurity profiling separates Enzalutamide Impurity 8 from 15 other impurities, including the critical genotoxic impurities Enzal-2 (4-isothiocyanato-2-(trifluoromethyl)benzonitrile) and Enzal-2A (4-amino-2-(trifluoromethyl)benzonitrile) [1]. While specific retention times are not publicly disclosed for Impurity 8, the method achieves baseline resolution for all 16 impurities, with Enzal-2 and Enzal-2A eluting at distinct retention times, ensuring no co-elution with Impurity 8. The method meets ICH Q2 validation criteria for specificity, linearity, accuracy, and precision, with a quantification limit for genotoxic impurities established at 9.4 ppm [2].

Chromatography Method Validation Impurity Profiling

Regulatory Compliance and Genotoxicity Classification of C21H15F4N3O3S (Enzalutamide Impurity 8)

According to a comprehensive genotoxicity assessment of enzalutamide impurities, Enzalutamide Impurity 8 is not classified as a genotoxic impurity under ICH M7 guidelines, unlike Enzal-2 (Class 3) and Enzal-2A (Class 2) which require strict control limits of 9.4 ppm based on a TTC of 1.5 µg/day and a maximum daily enzalutamide dose of 160 mg [1]. This classification means that Impurity 8 is considered a non-mutagenic impurity, allowing for a higher acceptable intake (typically >1.5 µg/day) and a different analytical control strategy compared to the two genotoxic impurities [2].

Genotoxicity ICH M7 Regulatory Science

C21H15F4N3O3S (Enzalutamide Impurity 8): Optimal Application Scenarios for Procurement and Use


Analytical Method Development and Validation for ANDA Submissions

Enzalutamide Impurity 8 reference standard is essential for developing and validating HPLC/UHPLC methods intended for Abbreviated New Drug Application (ANDA) submissions. Its unique molecular weight (465.42 g/mol) and distinct chromatographic behavior ensure accurate identification and quantification of this specific process-related impurity in enzalutamide API and finished dosage forms, as demonstrated in validated UHPLC methods capable of resolving 16 impurities [1].

Routine Quality Control and Batch Release Testing

Pharmaceutical manufacturers use this impurity reference standard in routine quality control laboratories to monitor impurity levels in enzalutamide drug substance batches. As a non-genotoxic impurity, its control strategy differs from that of genotoxic impurities (e.g., Enzal-2, Enzal-2A), allowing for less stringent acceptance criteria while still ensuring product purity and patient safety [2]. The compound is supplied with comprehensive analytical data (COA) including HPLC, NMR, and MS, enabling direct comparison and quantification in QC samples .

Forced Degradation and Stability Studies

During forced degradation and stability studies of enzalutamide, Impurity 8 reference standard serves as a marker to track the formation of process-related impurities under various stress conditions (e.g., heat, light, humidity). Its presence and level over time provide critical data for establishing product shelf-life and storage recommendations, ensuring that enzalutamide remains within specification throughout its intended shelf-life [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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